1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one is a brominated aromatic ketone. This compound is known for its unique structure, which includes three bromine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one can be synthesized through the bromination of 3-hydroxyacetophenone. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 1-(2,4,6-Tribromo-3-oxophenyl)ethan-1-one.
Reduction: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethanol.
Substitution: 1-(2,4,6-Tribromo-3-methoxyphenyl)ethan-1-one.
Scientific Research Applications
1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, influencing its biological activity .
Comparison with Similar Compounds
- 1-(2-Bromo-5-hydroxyphenyl)ethan-1-one
- 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one
- 1-(2,4,6-Trihydroxyphenyl)ethan-1-one
Comparison: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one is unique due to the presence of three bromine atoms, which significantly enhance its reactivity compared to its mono- or di-brominated counterparts. The hydroxyl group also contributes to its distinct chemical properties, making it a versatile intermediate in various chemical reactions .
Properties
Molecular Formula |
C8H5Br3O2 |
---|---|
Molecular Weight |
372.84 g/mol |
IUPAC Name |
1-(2,4,6-tribromo-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br3O2/c1-3(12)6-4(9)2-5(10)8(13)7(6)11/h2,13H,1H3 |
InChI Key |
CWXQDFWASSXDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1Br)Br)O)Br |
Origin of Product |
United States |
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